Nafoxidine hydrochloride
Overview
Description
Nafoxidine hydrochloride is a nonsteroidal selective estrogen receptor modulator (SERM) and partial antiestrogen of the triphenylethylene group. It was developed in the 1970s by Upjohn for the treatment of advanced breast cancer . Despite its promising efficacy, it was never marketed due to side effects such as ichthyosis, partial hair loss, and phototoxicity .
Scientific Research Applications
Nafoxidine hydrochloride has been extensively studied for its applications in:
Chemistry: Used as a reference compound in the synthesis of other selective estrogen receptor modulators.
Biology: Investigated for its effects on estrogen receptors and its potential as a contraceptive.
Industry: Utilized in research and development for new therapeutic agents.
Mechanism of Action
Target of Action
Nafoxidine hydrochloride is a nonsteroidal selective estrogen receptor modulator (SERM) or partial antiestrogen . It primarily targets the estrogen receptors in the body . These receptors play a crucial role in the regulation of the reproductive and sexual development, especially in females .
Mode of Action
This compound acts as a long-acting estrogen receptor ligand , with a nuclear retention in the range of 24 to 48 hours or more . It competes with endogenous estrogen for binding to specific estrogen receptors . This interaction results in changes in the cellular activities regulated by these receptors .
Biochemical Pathways
This compound affects the estrogen signaling pathway . By binding to the estrogen receptors, it can modulate the transcription of genes regulated by estrogen . This can lead to changes in various biological processes, including cell proliferation, differentiation, and apoptosis . The compound has also been found to inhibit angiogenesis in some tissues by blocking the effects of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) .
Pharmacokinetics
Given its long-acting nature, it is likely to have a prolonged presence in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability would need further investigation.
Result of Action
This compound’s action on the estrogen receptors can lead to significant molecular and cellular effects. It has been found to be effective in the treatment of advanced breast cancer . It also produced side effects including ichthyosis, partial hair loss, and phototoxicity of the skin in almost all patients .
Safety and Hazards
Nafoxidine hydrochloride is classified as having acute toxicity, both oral and dermal, and is suspected of causing cancer . It is harmful if swallowed or in contact with skin .
Relevant Papers One relevant paper discusses the therapeutic value of this compound in the treatment of advanced carcinoma of the human breast . The paper found that this compound can provide additional palliation to patients who responded to previous endocrine ablation and had tumors containing an estrogen receptor .
Biochemical Analysis
Biochemical Properties
Nafoxidine hydrochloride acts as a potent estrogen receptor antagonist, exhibiting anti-proliferative properties . It interacts with estrogen receptors, inhibiting their activity and thereby blocking estrogen-mediated cellular processes. This interaction is crucial in its role as an antiestrogen, particularly in the context of breast cancer treatment. This compound also affects the activity of various enzymes and proteins involved in cell signaling pathways, contributing to its biochemical properties.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the adhesion, spreading, migration, and invasion of endothelial cells, which are critical steps in angiogenesis . This inhibition is mediated through the modulation of signaling pathways, including those involving protein kinase C (PKC). Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further influencing cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to estrogen receptors, leading to the inhibition of estrogen-mediated signaling pathways . This binding prevents the activation of estrogen-responsive genes, thereby inhibiting cell proliferation and inducing apoptosis in estrogen receptor-positive cells. This compound also modulates the activity of various enzymes and proteins, contributing to its overall molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits long-acting effects with nuclear retention ranging from 24 to 48 hours or more . Its stability and degradation over time have been studied, revealing that it maintains its activity for extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can inhibit lipid biosynthesis and stimulate lipid catabolism at specific dosages . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to estrogen receptor signaling . It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. The compound’s long-acting nature and nuclear retention contribute to its sustained effects on metabolic processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s distribution within the body is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on estrogen receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The nuclear retention of this compound is essential for its long-acting antiestrogenic effects.
Preparation Methods
Nafoxidine hydrochloride can be synthesized through a Lewis acid-mediated three-component coupling reaction. This involves the reaction of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride (HfCl4). The resulting product undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part, followed by double-bond migration to yield nafoxidine .
Chemical Reactions Analysis
Nafoxidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of nafoxidine.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include hydrogen chloride, zinc amalgam, and liquid hydrogen fluoride . Major products formed from these reactions include various positional isomers and derivatives of nafoxidine .
Comparison with Similar Compounds
Nafoxidine hydrochloride is similar to other triphenylethylene derivatives such as tamoxifen and clomifene. it is unique due to its specific side effect profile and its long-acting nature . Similar compounds include:
Tamoxifen: Another SERM used in breast cancer treatment with a different side effect profile.
Clomifene: Used primarily for fertility treatment, also a triphenylethylene derivative.
Lasofoxifene: A newer SERM with improved efficacy and safety profile compared to nafoxidine.
This compound’s uniqueness lies in its specific binding affinity and retention time at estrogen receptor sites, making it a valuable compound for research despite its side effects .
Properties
IUPAC Name |
1-[2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOOGTROABIIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1845-11-0 (Parent) | |
Record name | Nafoxidine hydrochloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30171651 | |
Record name | Nafoxidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1847-63-8 | |
Record name | Nafoxidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1847-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nafoxidine hydrochloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAFOXIDINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nafoxidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidine, 1-[2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFOXIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU8WBD61G1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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